molecular formula C15H11BrO2 B14475597 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- CAS No. 68560-82-7

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-

Cat. No.: B14475597
CAS No.: 68560-82-7
M. Wt: 303.15 g/mol
InChI Key: YPTAQPWZFMKENI-UHFFFAOYSA-N
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Description

The compound 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- (CAS: Not explicitly provided; synonyms include 3-bromoflavanone ), is a halogenated flavanone derivative. Flavanones are a subclass of flavonoids characterized by a 2,3-dihydrobenzopyran-4-one core structure. This compound features a bromine atom at the 8-position and a phenyl group at the 2-position. Halogenation, particularly bromination, is known to enhance biological activity by increasing lipophilicity and altering electronic properties, which can improve interaction with biological targets .

Properties

CAS No.

68560-82-7

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

8-bromo-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11BrO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-8,14H,9H2

InChI Key

YPTAQPWZFMKENI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=CC=C2Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-hydroxyacetophenone with a brominated benzaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Halogen exchange or nucleophilic substitution

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyranones, while reduction can produce benzopyranols.

Scientific Research Applications

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its therapeutic potential in treating various diseases

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act as an inhibitor of protein kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Structural Analogues and Halogen Substitution

(a) 8-Chloro-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one (CAS: 66883-86-1)
  • Molecular Formula : C₁₅H₁₁ClO₂
  • Key Differences : Chlorine replaces bromine at the 8-position.
  • However, chlorine’s smaller size could enhance steric compatibility with certain enzyme active sites .
(b) 8-Bromo-6-methoxy-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one
  • Molecular Formula : C₁₆H₁₃BrO₃ (inferred from )
  • Key Differences : A methoxy group is added at the 6-position.
  • This modification could also alter metabolic stability .
(c) 4-Flavanone (2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one)
  • Molecular Formula : C₁₅H₁₂O₂
  • Key Differences : Lacks halogenation at the 8-position.
  • Impact: The absence of bromine reduces molecular weight and lipophilicity, which may decrease antifungal potency. Studies show 4-flavanone exhibits moderate antifungal activity against plant pathogens, but halogenated derivatives like the target compound are hypothesized to be more potent .

Physicochemical Properties

Property Target Compound (8-Bromo) 8-Chloro Analogue 4-Flavanone
Molecular Weight (g/mol) ~277.11 (C₁₅H₁₁BrO₂) 258.70 224.26
LogP (Predicted) ~3.2 ~2.8 ~2.5
Solubility in Water Low Low Moderate
  • Lipophilicity : Bromine’s higher hydrophobicity increases LogP, favoring better absorption in biological systems but reducing water solubility .

Q & A

Q. What are the recommended synthetic routes for 8-bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one?

The synthesis of brominated benzopyranones typically involves cyclization of substituted chalcones or Friedel-Crafts acylation followed by bromination. For example, bromination at the 8-position can be achieved using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. A reported method for analogous compounds (e.g., 2-(4-bromophenyl)-6-methyl-4H-1-benzopyran-4-one) employs a multi-step process starting with a substituted acetophenone, followed by Claisen-Schmidt condensation and cyclization . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • 1H NMR : Key peaks include aromatic protons (δ 6.8–8.2 ppm), dihydrobenzopyran methylene protons (δ 2.5–3.5 ppm), and bromine-induced deshielding effects .
  • LCMS : Molecular ion peaks ([M+H]+) should align with the calculated molecular weight (e.g., C15H11BrO2: ~308 g/mol) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for structurally related bromoflavones) provides precise bond angles and spatial arrangement .

Q. What are the key safety considerations when handling this compound?

Based on GHS classifications for similar benzopyranones:

  • Acute toxicity (oral, Category 4) : Use fume hoods and avoid ingestion.
  • Skin irritation (Category 2) : Wear nitrile gloves and lab coats.
  • Respiratory irritation : Use NIOSH-approved respirators (e.g., P95) in poorly ventilated areas .
  • Storage : Store in airtight containers at 4°C, protected from light to prevent decomposition .

Advanced Research Questions

Q. How can researchers evaluate the electronic effects of the bromo substituent on the compound's reactivity?

  • Computational studies : Density Functional Theory (DFT) calculations can map electron density distribution, highlighting the bromine atom’s electron-withdrawing effects on the aromatic ring. Compare HOMO-LUMO gaps with non-brominated analogs to predict reactivity .
  • Experimental kinetics : Monitor reaction rates in nucleophilic substitution or photochemical reactions. For example, bromine’s meta-directing influence can be studied using electrophilic aromatic substitution with nitrating agents .

Q. What strategies are effective in resolving contradictions in reported stability data for this compound?

  • Accelerated stability testing : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and analyze degradation products via HPLC-MS. Compare results with literature data to identify inconsistencies .
  • Interlaboratory validation : Collaborate with independent labs to replicate stability studies, ensuring standardized protocols (e.g., ISO/IEC 17025) are followed .

Q. What methodologies are employed to study the compound's potential as a kinase inhibitor?

  • Biochemical assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to measure IC50 values against target kinases like PI3K. Compare with LY294002, a known benzopyranone-based inhibitor .
  • Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets. Validate results with mutagenesis studies .

Data Contradiction Analysis

Property Reported Data Resolution Strategy
Stability in light Unstable () vs. Stable ()Conduct controlled photolysis experiments with UV-Vis monitoring .
Melting Point Not reported ()Use Differential Scanning Calorimetry (DSC) to determine experimentally.

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